"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" chemical properties
"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" chemical properties
An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a substituted thiazole derivative that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive aldehyde group and a biologically significant thiazole core, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and agrochemical development. The presence of the thiazole ring, a common motif in many pharmaceuticals, coupled with the specific substitution pattern, imparts a unique reactivity profile that is highly valued in medicinal and materials chemistry.[1][3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective application in synthesis and research.
Nomenclature and Chemical Identity
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Systematic IUPAC Name: 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde
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Common Synonyms: 2-(4-Chlorophenyl)thiazole-4-carbaldehyde[1]
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CAS Number: 21278-77-3[1]
Core Physicochemical Data
The physical and chemical characteristics of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temp. | 0-8°C, under inert gas | [1][2] |
| MDL Number | MFCD06335185 | [1][2] |
| PubChem ID | 2115215 | [1] |
Molecular Structure
The structure consists of a central thiazole ring. A 4-chlorophenyl group is attached at the 2-position, and a carbaldehyde (formyl) group is at the 4-position. This arrangement dictates the molecule's electronic properties and reactivity.
Caption: 2D structure of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde.
Synthesis and Reactivity Profile
Synthetic Pathways
The synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde typically involves the Hantzsch thiazole synthesis or variations thereof. A common and effective method involves the reaction of 4-chlorothiobenzamide with a suitable 3-halo-2-oxopropanal equivalent.
A generalized synthetic workflow is outlined below:
Caption: Generalized workflow for the synthesis of the title compound.
Exemplary Protocol: Oxidation of the Corresponding Alcohol
One practical synthetic route involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol, using an oxidizing agent like manganese(IV) oxide. While the example uses a bromo- a similar process is applicable for the chloro- analog.
Step-by-Step Methodology:
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Dissolution: Dissolve the starting alcohol, [2-(4-chlorophenyl)thiazol-4-yl]methanol, in a suitable solvent such as chloroform.
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Oxidation: Add an excess of manganese(IV) oxide (MnO₂) to the solution.
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Reaction: Stir the mixture at room temperature (approximately 20°C) for a period of 12-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.[6][7]
Causality: The choice of MnO₂ as the oxidizing agent is strategic; it is a mild and selective oxidant for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid, which is a risk with stronger oxidants. Chloroform is an effective solvent that is relatively inert under these reaction conditions.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the aldehyde functional group. It readily undergoes reactions typical of aldehydes, including:
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Oxidation: Can be oxidized to the corresponding 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[8]
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Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.
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Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
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Condensation Reactions: Undergoes condensation with active methylene compounds, hydrazines, and other nucleophiles to form a variety of heterocyclic and acyclic derivatives.[9][10]
This versatile reactivity makes it an essential precursor for building more complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3]
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Key Signals |
| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehydic proton (-CHO).~8.0-8.2 ppm (s, 1H): Thiazole ring proton (H-5).~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the thiazole ring.~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the thiazole ring. |
| ¹³C NMR | ~185-190 ppm: Aldehyde carbonyl carbon.~165-170 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 carbon.~125-140 ppm: Aromatic and thiazole C5 carbons. |
| IR (KBr) | ~1690-1710 cm⁻¹: Strong C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹: C-H stretch of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.~1090 cm⁻¹: C-Cl stretch. |
| Mass Spec. | m/z ~223/225: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.[6][9][11][12]
Applications in Scientific Research
2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is not an end-product but a valuable intermediate. Its utility stems from its role as a foundational element in constructing more elaborate molecules with specific biological activities.
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Pharmaceutical Development: The compound is a key building block in the synthesis of novel therapeutic agents. Research has shown its derivatives to possess potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][13] The thiazole nucleus is a well-established pharmacophore, and modifications at the aldehyde position allow for the systematic exploration of structure-activity relationships (SAR).
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Agrochemicals: In agricultural science, this molecule serves as a precursor for new crop protection agents. Its structure can be incorporated into molecules designed as potent and selective herbicides and fungicides.[1][2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification: While specific GHS data for this exact compound is limited, related thiazole aldehydes are often classified as causing skin and eye irritation.[14] Some related compounds are harmful if swallowed.[15][16]
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Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]
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Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] Storage at 0-8°C under an inert atmosphere is recommended to ensure long-term stability.[1][2]
Conclusion
2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a highly functionalized and versatile chemical intermediate. Its well-defined reactivity, centered on the aldehyde group, combined with the inherent biological relevance of the 2-arylthiazole scaffold, makes it an indispensable tool for chemists in both academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
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Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577–581. [Link]
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ChemWhat. 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. [Link]
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Semantic Scholar. (2021-08-18). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]
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MySkinRecipes. 2-(3-chlorophenyl)thiazole-4-carbaldehyde. [Link]
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PubMed Central. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
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ACG Publications. (2022-12-29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
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ACS Publications. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
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ResearchGate. (2002). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]
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Journal of Mathematical and Fundamental Sciences. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]
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